2,2,2-trifluoro-N-(3-fluorophenyl)acetamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic name for this compound is definitively established as 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted acetamides, where the parent structure is acetamide with specific substitution patterns clearly indicated through positional numbering and descriptive prefixes.
The structural representation of this compound demonstrates a complex arrangement of fluorine atoms across two distinct molecular regions. The acetamide portion contains three fluorine atoms attached to the methyl carbon adjacent to the carbonyl group, creating a trifluoromethyl functional group. The aromatic portion features a single fluorine atom positioned at the meta location (position 3) relative to the nitrogen attachment point on the phenyl ring.
The molecular formula is consistently reported as C8H5F4NO across multiple authoritative sources. This formula indicates the presence of eight carbon atoms, five hydrogen atoms, four fluorine atoms, one nitrogen atom, and one oxygen atom, giving a calculated molecular weight of 207.13 grams per mole. The structural complexity is further illustrated through the Simplified Molecular Input Line Entry System notation: C1=CC(=CC(=C1)F)NC(=O)C(F)(F)F.
The International Chemical Identifier representation provides additional structural detail: InChI=1S/C8H5F4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14). This notation systematically describes the molecular connectivity and reveals the specific bonding patterns that distinguish this compound from related fluorinated acetamides. The corresponding International Chemical Identifier Key, WWKUHNUESPCMSE-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.
Systematic versus Common Naming Conventions
The systematic naming approach for this compound follows established International Union of Pure and Applied Chemistry guidelines that prioritize structural accuracy and unambiguous identification. The systematic name explicitly identifies the acetamide parent structure, specifies the trifluoro substitution pattern on the methyl carbon, and indicates the meta-fluorophenyl substitution on the nitrogen atom. This approach ensures that the complete molecular structure can be deduced directly from the name without ambiguity.
Common naming conventions for this compound reveal interesting variations that reflect different chemical perspectives and applications. The most frequently encountered alternative name is N-trifluoroacetyl-3-fluoroaniline. This nomenclature emphasizes the compound as a derivative of 3-fluoroaniline that has been acylated with trifluoroacetic acid. This naming convention is particularly prevalent in synthetic chemistry contexts where the compound is viewed as an acylation product rather than a substituted acetamide.
Additional common names include 2,2,2,3'-tetrafluoroacetanilide, which emphasizes the total fluorine content and relates the compound to the acetanilide class of chemicals. The designation "tetrafluoroacetanilide" provides immediate information about the degree of fluorination while maintaining reference to the acetanilide structural framework. Some sources also employ the simplified designation "p-fluorotrifluoroacetanilide", though this appears to contain a positional error since the fluorine is actually in the meta position rather than the para position.
Trade and commercial designations for this compound often incorporate numerical codes that facilitate inventory management and ordering processes. Examples include catalog numbers such as AS211365 and Q68476, which are specific to individual chemical suppliers. These alphanumeric designations serve practical commercial purposes but provide no structural information about the compound itself.
The relationship between systematic and common naming conventions reflects the evolution of chemical nomenclature and the practical needs of different user communities. While systematic names ensure precision and universality, common names often provide more intuitive connections to synthetic pathways or structural relationships that are important in specific applications.
Chemical Abstracts Service Registry and Regulatory Classification Systems
Additional regulatory identifiers include the Nikkaji Number J3.584.400G and various National Service Center numbers such as NSC-322049. These designations reflect the compound's presence in specialized chemical databases and research collections maintained by government agencies and academic institutions. The diversity of these numbering systems illustrates the complex landscape of chemical identification and the importance of maintaining accurate cross-reference databases.
The compound's status under various international chemical inventories appears to be limited, with no widespread inclusion in major commercial chemical lists. This suggests that this compound is primarily used as a research chemical or synthetic intermediate rather than a high-volume commercial product. Such status affects regulatory requirements, as research chemicals often face different compliance obligations compared to commercial-scale chemical products.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKUHNUESPCMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189538 | |
| Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35980-21-3 | |
| Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035980213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation Using Coupling Reagents (EDCI Method)
One widely reported method involves the reaction of 3-fluoroaniline with 2,2,2-trifluoroacetic acid or its derivatives using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in pyridine or other suitable solvents.
- To a solution of 3-fluoroaniline (1 eq) in pyridine, 2,2,2-trifluoroacetic acid (1.3 eq) and EDCI (3 eq) are added.
- The mixture is stirred at room temperature (approx. 25 °C) for 12 hours.
- The reaction mixture is then diluted with water and extracted with ethyl acetate.
- The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by preparative high-performance liquid chromatography (prep-HPLC) or column chromatography to yield the desired amide.
Palladium-Catalyzed Cross-Coupling
Another approach involves palladium-catalyzed amidation using aryl halides and amines under basic conditions.
- 3-fluorobromobenzene (1.2 eq) is reacted with 2,2,2-trifluoroacetamide derivatives in toluene.
- Catalysts such as Pd2(dba)3 (0.1 eq) and ligands like Xantphos (0.2 eq) are employed.
- Base such as tert-butoxide sodium (t-BuONa, 2 eq) is added.
- The mixture is stirred at elevated temperature (110 °C) under nitrogen atmosphere for 12 hours.
- After reaction completion, the mixture is concentrated and purified by prep-HPLC.
This method allows for efficient coupling with aryl halides, enabling the synthesis of the trifluoroacetamide linked to fluorophenyl groups.
Hydrogenolysis and Reduction Steps
In some synthetic routes, the amide intermediate undergoes further reduction or modification.
- Borane-dimethyl sulfide complex (BH3·Me2S) is used to reduce amides at temperatures ranging from 0 °C to 60 °C.
- The reaction is monitored by LCMS for completion.
- Workup involves quenching with methanol and water, extraction with ethyl acetate, drying, and purification.
Though this step is more relevant to derivatives, it may be applied for further functionalization of trifluoroacetamide intermediates.
Optimization of Reaction Conditions
Base Screening for Amidation
A study on related trifluoroacetamide syntheses showed base choice significantly affects yield:
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | NaHCO3 | 65 |
| 2 | KHCO3 | 59 |
| 3 | Et3N | 49 |
| 4 | Na2CO3 | 39 |
| 5 | DMAP | 39 |
| 6 | K2CO3 | 20 |
| 7 | DBU | 20 |
| 8 | t-BuONa | 12 |
| 9 | DIPEA | 10 |
| 10 | t-BuOK | 7 |
Sodium bicarbonate (NaHCO3) and potassium bicarbonate (KHCO3) gave the best yields for amidation reactions involving trifluoroacetyl groups.
Solvent Effects
Solvent screening indicated:
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | 1,4-Dioxane | 65 |
| 2 | Acetonitrile | 59 |
| 3 | DMF | 54 |
| 4 | Hexane | 0 |
| 5 | THF | 0 |
| 6 | EGME | 7 |
| 7 | Isopropanol | <5 |
1,4-Dioxane and acetonitrile were optimal solvents for the amidation process.
Alternative Synthetic Routes
Preparation from Acid Chlorides or Anhydrides
According to a European patent (EP2621894B1), 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide can be prepared via:
- Reaction of 3-fluoroaniline with activated trifluoroacetyl derivatives such as acid chlorides or anhydrides.
- Use of coupling reagents and bases to form amide bonds.
- Optional hydrogenolysis step to reduce intermediates.
- Isolation of the product or its acid salt forms.
This method is industrially relevant due to scalability and use of well-defined intermediates.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Amidation with EDCI | 3-fluoroaniline, 2,2,2-trifluoroacetic acid, EDCI, pyridine, 25 °C, 12 h | ~19-65% | Mild conditions, common lab method |
| Pd-Catalyzed Cross-Coupling | 3-fluorobromobenzene, Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h | Moderate | Useful for aryl halide coupling |
| Acid Chloride/Anhydride Route | 3-fluoroaniline, trifluoroacetyl chloride/anhydride, base, optional H2, catalyst | Variable | Industrially scalable |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide serves as a building block in the synthesis of complex organic molecules. It is also studied for its potential biological activities and interactions with biomolecules.
Medical Applications
Ongoing research explores the potential of this compound as a pharmaceutical intermediate or active ingredient. Compounds containing trifluoromethyl groups have demonstrated antimicrobial properties, inhibiting bacterial growth by targeting specific enzymes crucial for bacterial survival. Studies suggest that this compound may possess anticancer properties, with similar compounds evaluated for cytotoxic effects against various cancer cell lines. The observed cytotoxicity may be due to the compound's ability to induce apoptosis in cancer cells by disrupting cell signaling pathways.
Industrial Applications
This compound is used in developing new materials and chemical processes.
Biological Activities
This compound is a fluorinated organic compound that has gained attention for its potential biological activities. The trifluoromethyl group can increase lipophilicity and metabolic stability, enhancing the bioactivity of compounds in medicinal chemistry. The compound can interact with specific molecular targets, acting as an electrophile and engaging with nucleophilic sites on proteins or enzymes, which can inhibit enzyme activity or alter protein function.
Case Studies
Antiplasmodial Activity: Related trifluoroacetyl compounds were evaluated for antiplasmodial effects against Plasmodium falciparum. Modifications in the molecular structure significantly influenced biological activity, suggesting a potential pathway for developing antimalarial drugs based on trifluorinated acetamides.
Cytotoxicity in Cancer Cells: Derivatives similar to this compound exhibited varying degrees of cytotoxicity against several cancer cell lines in in vitro tests. The presence of electron-withdrawing groups such as trifluoromethyl enhanced the lipophilicity and cellular uptake of these compounds.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide, highlighting differences in substituents, synthetic routes, and applications:
Key Insights from Comparative Analysis:
Electronic Effects :
- Fluorine and trifluoromethyl groups at the meta position (as in this compound) enhance electron-withdrawing capacity, improving stability in oxidative environments compared to ortho -substituted analogs (e.g., 2-hydroxyphenyl derivative) .
- The nitropyridine variant (CAS 1765-10-2) exhibits stronger electron deficiency, making it suitable for high-energy applications .
Biological Activity: Quinoline-based derivatives (e.g., 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide) demonstrate superior coordination with boron, enabling catalytic applications . In contrast, triazolopyridazine-linked acetamides show promise in targeted kinase inhibition due to their planar heterocyclic systems .
Synthetic Flexibility :
- Alkoxy-substituted analogs (e.g., 2-methylpropoxy derivative) are synthesized with high purity (>99%) via optimized protocols, underscoring their industrial utility .
- Meta-selective C–H borylation reactions using 3-(trifluoromethyl)phenyl derivatives highlight their role in accessing complex boronate esters .
Toxicity and Safety :
- The 2-hydroxyphenyl analog has documented safety data (GHS Category 4), whereas toxicity profiles for the 3-fluorophenyl variant remain less explored .
Biological Activity
Overview
2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide is a fluorinated organic compound that has garnered interest due to its potential biological activities. The incorporation of trifluoromethyl and fluorophenyl groups enhances its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
- Chemical Formula : C9H8F4N
- Molecular Weight : 215.16 g/mol
- CAS Number : 35980-21-3
The trifluoromethyl group is known for its ability to increase lipophilicity and metabolic stability, which can enhance the bioactivity of compounds in medicinal chemistry.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The compound can act as an electrophile, engaging with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects such as:
- Enzyme Inhibition : Modifying enzyme activity, which can disrupt metabolic pathways.
- Protein Interactions : Binding to proteins involved in signaling pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit antimicrobial properties. For instance, studies have shown that derivatives of trifluoroacetamides can inhibit bacterial growth by targeting specific enzymes crucial for bacterial survival.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines.
The observed cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells through the disruption of cell signaling pathways.
Case Studies
- Antiplasmodial Activity : A study evaluated the antiplasmodial effects of related trifluoroacetyl compounds against Plasmodium falciparum. The results indicated that modifications in the molecular structure significantly influenced biological activity, suggesting a potential pathway for developing antimalarial drugs based on trifluorinated acetamides .
- Cytotoxicity in Cancer Cells : In vitro tests demonstrated that derivatives similar to this compound exhibited varying degrees of cytotoxicity against several cancer cell lines. The presence of electron-withdrawing groups such as trifluoromethyl enhanced the lipophilicity and cellular uptake of these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of trifluoroacetimidoyl halides with 3-fluoroaniline derivatives under mild acidic conditions . Alternatively, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amidation) may enhance regioselectivity . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of unreacted trifluoroacetyl precursors .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the planar acetamide core and dihedral angles between the trifluoromethyl and fluorophenyl groups . For non-crystalline samples, ¹H/¹⁹F NMR (600 MHz, CDCl₃) identifies key signals: the NH proton (δ ~9.5 ppm, broad singlet) and CF₃ group (δ ~-70 ppm in ¹⁹F NMR) . IR spectroscopy confirms carbonyl stretching (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) estimate dipole moments (~4.2 D) and electrostatic potential surfaces, highlighting electron-deficient regions near fluorine atoms . Topological polar surface area (29.1 Ų) and logP (~2.3) are calculated using software like MarvinSketch, correlating with solubility and membrane permeability .
Advanced Research Questions
Q. How does fluorination at the 3-position of the phenyl ring influence bioactivity in SAR studies?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs with varying fluorine positions (e.g., 2-, 4-fluorophenyl) and testing in enzyme inhibition assays. Fluorine’s electron-withdrawing effect at the 3-position enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) . IC₅₀ values are determined via fluorogenic substrate assays, with molecular docking (AutoDock Vina) validating interactions .
Q. What mechanistic insights explain regioselectivity challenges in Pd-catalyzed amidation reactions for this compound?
- Methodological Answer : Competing pathways (e.g., C-F vs. C-N bond activation) are probed via kinetic isotope effect (KIE) studies and in situ ¹⁹F NMR monitoring . Ligand screening (e.g., Xantphos vs. BINAP) reveals steric effects favoring N-arylation over fluorodehalogenation. DFT calculations (Gaussian 09) model transition states to rationalize selectivity .
Q. How can advanced NMR techniques resolve overlapping signals in complex mixtures containing this compound?
- Methodological Answer : 2D NMR (COSY, HSQC) decouples ¹H-¹⁹F coupling in crowded aromatic regions. For example, HSQC correlates NH protons with adjacent carbons, while ¹⁹F-¹H HOESY identifies spatial proximity between CF₃ and fluorophenyl groups . Dynamic NMR (variable-temperature studies) quantifies rotational barriers of the acetamide group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
